molecular formula C17H16N4O3 B2974280 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380079-25-2

4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2974280
CAS RN: 2380079-25-2
M. Wt: 324.34
InChI Key: AJJNMKZCPCJGES-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as P7C3, is a small molecule that has shown potential therapeutic effects in various neurological disorders. It was first discovered by a team of researchers at the University of Texas Southwestern Medical Center in 2010. Since then, several studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The exact mechanism of action of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is believed to promote neurogenesis by enhancing the survival of neural precursor cells. 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to bind to and activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a key role in cellular metabolism and energy production.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its ability to promote neurogenesis and enhance cognitive function in animal models. However, its efficacy in humans is still unknown, and further studies are needed to determine its safety and potential side effects. Another limitation is the complex synthesis method, which may limit its availability and scalability for large-scale production.

Future Directions

There are several potential future directions for 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one research, including:
1. Clinical trials to determine its safety and efficacy in humans
2. Development of more efficient and scalable synthesis methods
3. Exploration of its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and Huntington's disease
4. Investigation of its mechanism of action and potential targets for drug development
5. Development of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one derivatives with improved efficacy and safety profiles.
In conclusion, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising small molecule with potential therapeutic effects in various neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, its ability to promote neurogenesis and enhance cognitive function makes it a promising candidate for future drug development.

Synthesis Methods

The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a series of chemical reactions that start with the condensation of 2-aminopyridine and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then coupled with 4-chloropyridine to form 4-(1,3-Benzoxazol-2-yl)-1-(2-hydroxy-4-chloropyridin-4-yl)piperazin-2-one. Finally, the chloro group is replaced with a methoxy group using sodium methoxide to yield 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to promote neurogenesis, enhance cognitive function, and protect against neuronal cell death.

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-15-10-12(6-7-18-15)21-9-8-20(11-16(21)22)17-19-13-4-2-3-5-14(13)24-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJNMKZCPCJGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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